6-Desoxi-α-D-glucopiranósido de metilo

Descripción general

Descripción

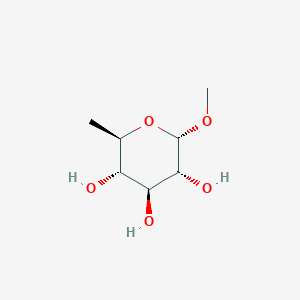

Methyl 6-deoxy-alpha-D-glucopyranoside is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 6-deoxy-alpha-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-deoxy-alpha-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

6-Desoxi-α-D-glucopiranósido de metilo: Un Compuesto Versátil en la Investigación Científica

Estudios de Crioprotección: El this compound se ha utilizado en estudios de crioprotección para evaluar los efectos de los crioprotectores en la estructura y actividad de proteínas como la p21ras .

Protección de Proteínas Mediada por Sacáridos: La investigación ha explorado su papel en la protección mediada por sacáridos contra la desactivación inducida por caótropos de proteínas como la concanavalina A .

Química Sintética: Este compuesto sirve como un bloque de construcción en la síntesis de glucósidos, polisacáridos y oligosacáridos, con aplicaciones en química click, fluoración y modificación de polisacáridos .

Biología Computacional: Los estudios computacionales han investigado el this compound y sus derivados contra diversos patógenos, incluyendo bacterias, hongos y virus como el COVID-19 .

Análisis de Reactividad Química: Se ha utilizado para avanzar en la comprensión de la reactividad de los grupos hidroxilo en el esqueleto piranósido .

Síntesis Farmacéutica: Se ha desarrollado un nuevo enfoque que utiliza este compuesto para la síntesis eficiente de compuestos farmacéuticamente activos, mostrando su potencial en el desarrollo de fármacos .

Mecanismo De Acción

Target of Action

Methyl 6-deoxy-alpha-D-glucopyranoside is known to interact with artificial receptors . These receptors belong to the class of compounds consisting of a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold

Mode of Action

The compound forms complexes with its artificial receptors . The binding modes of these complexes have been studied in crystalline complexes . The noncovalent interactions stabilizing these complexes have been compared with those observed in crystalline complexes with methyl β-D-glucopyranoside .

Biochemical Pathways

It has been used in studies to advance the understanding of the differences in reactivity of single hydroxyl groups on the pyranoside skeleton .

Pharmacokinetics

The compound’s molecular weight is 17818 , which may influence its bioavailability and pharmacokinetic properties.

Action Environment

It is recommended to store the compound at temperatures below −20°c , suggesting that temperature could affect its stability.

Análisis Bioquímico

Biochemical Properties

Methyl 6-deoxy-alpha-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism and glycoside formation. It interacts with various enzymes, such as glycosidases and glycosyltransferases, which are involved in the hydrolysis and synthesis of glycosidic bonds. These interactions are crucial for understanding the mechanisms of carbohydrate processing and the role of glycosides in biological systems .

Cellular Effects

Methyl 6-deoxy-alpha-D-glucopyranoside influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins involved in these pathways, leading to changes in cellular function. For example, it can modulate the activity of enzymes involved in glycolysis and gluconeogenesis, thereby impacting cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 6-deoxy-alpha-D-glucopyranoside involves its binding interactions with specific biomolecules. It can act as a substrate or inhibitor for various enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in carbohydrate metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-deoxy-alpha-D-glucopyranoside can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to Methyl 6-deoxy-alpha-D-glucopyranoside has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of Methyl 6-deoxy-alpha-D-glucopyranoside vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful to the organism .

Metabolic Pathways

Methyl 6-deoxy-alpha-D-glucopyranoside is involved in several metabolic pathways, including those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which play a role in the hydrolysis and synthesis of glycosidic bonds. These interactions can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, Methyl 6-deoxy-alpha-D-glucopyranoside is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. This distribution is crucial for its biological activity and effects on cellular function .

Subcellular Localization

Methyl 6-deoxy-alpha-D-glucopyranoside is localized within various subcellular compartments, including the cytosol and vacuoles. Its activity and function can be influenced by its localization, as it may interact with different enzymes and proteins within these compartments. Targeting signals and post-translational modifications can direct Methyl 6-deoxy-alpha-D-glucopyranoside to specific organelles, affecting its role in cellular processes .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-ZFYZTMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372982 | |

| Record name | Methyl 6-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5155-43-1 | |

| Record name | Methyl 6-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.